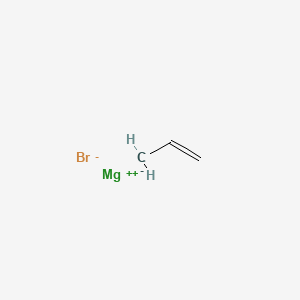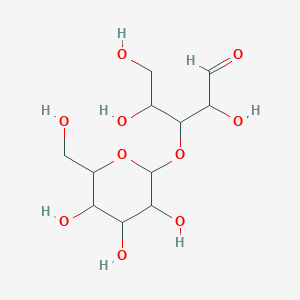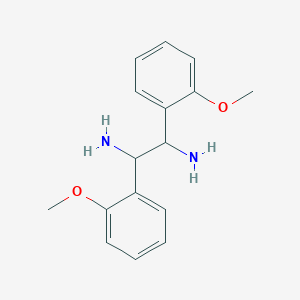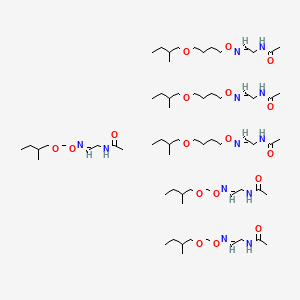
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to act as a versatile building block in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction proceeds with high yield when acetic anhydride is added slowly to the mixture of acetone, malonic acid, and the acid catalyst .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using similar reaction conditions. The key to successful industrial production is maintaining controlled addition rates and reaction temperatures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione has several applications in scientific research:
作用機序
The mechanism by which 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione exerts its effects involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways include:
類似化合物との比較
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, which is also a versatile building block in organic synthesis.
Dimethyl Malonate: Another similar compound, used in various synthetic applications.
Trifluoroacetic Anhydride: Shares the trifluoroacetyl group, used in similar chemical reactions.
Uniqueness
What sets 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione apart is its trifluoroacetyl group, which imparts unique reactivity and stability, making it particularly useful in the synthesis of fluorinated organic compounds .
特性
分子式 |
C8H7F3O5 |
|---|---|
分子量 |
240.13 g/mol |
IUPAC名 |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H7F3O5/c1-7(2)15-5(13)3(6(14)16-7)4(12)8(9,10)11/h3H,1-2H3 |
InChIキー |
YGMCPHVYVGNAKB-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)

![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[14C]Warfarin](/img/structure/B13387797.png)



